2-Ethynylthiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethynylthiazole derivatives often involves coupling reactions of terminal alkynes with heteroaromatic compounds. Studies have developed methods for synthesizing 2,5-diarylthiazole and 2,5-diarylthiophene derivatives bearing ethynylene spacers, showcasing the diversity and potential modifications of the ethynylthiazole core structure (Kobayashi et al., 2006).
Molecular Structure Analysis
Density Functional Theory (DFT) studies have been conducted to explore the optical and electronic properties of oligomers based on phenyl-ethynyl units linked to triazole, thiadiazole, and oxadiazole rings. These studies reveal the influence of the ethynyl group on the structure and electronic properties of related compounds, highlighting the potential for these molecules in molecular electronics and as electron-conducting polymers (Garzón et al., 2010).
Chemical Reactions and Properties
Ethynylthiazole derivatives engage in various chemical reactions, facilitating the synthesis of complex molecules. For example, rhodium(II)-catalyzed intramolecular [4 + 3] cycloadditions of dienyltriazoles have been developed, enabling the efficient synthesis of fused 2,5-dihydroazepines, which proceed via tandem cyclopropanation/aza-cope rearrangement mechanisms (Tian et al., 2015).
Physical Properties Analysis
The physical properties of 2-Ethynylthiazole derivatives, including solubility, melting points, and crystalline behavior, are crucial for their application in materials science and organic electronics. For instance, new conjugated molecules containing 4-ethynyl-7-(5-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole have been synthesized, showing good solubility in organic solvents and self-film-forming properties, essential for organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells applications (Hur et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Ethynylthiazole derivatives, such as reactivity, stability, and interactions with other molecules, are integral to their utility in chemical syntheses and as functional materials. The exploration of donor-acceptor-type 2,5-diarylthiophene and 2,5-diarylthiazole for their remarkable photoluminescence and liquid crystalline characteristics provides insights into their potential for optoelectronic applications (Masui et al., 2004).
Scientific Research Applications
Ocular Hypotensive Carbonic Anhydrase Inhibitors : Ethynylthiazole derivatives have been studied for their potential as ocular hypotensive agents, specifically as carbonic anhydrase inhibitors. They demonstrate significant effects in lowering intraocular pressure, suggesting their utility in treating conditions like glaucoma (Sharir, Pierce, Chen, & Zimmerman, 1994).
Antiviral and Antiproliferative Activity : Certain ethynyltriazole ribonucleosides, which are related to ethynylthiazoles, have shown promise as antiviral agents against hepatitis C virus and as antiproliferative agents against pancreatic cancer (Wan, Xia, Liu, Wang, Rocchi, Yao, Qu, Neyts, Iovanna, & Peng, 2009).
Antihypertensive Properties : Studies on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, a class related to ethynylthiazoles, have revealed their antihypertensive activity, primarily due to a direct relaxant effect on vascular smooth muscle (Turner, Myers, Gadie, Nelson, Pape, Saville, Doxey, & Berridge, 1988).
Antitumor Activity : Certain substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides exhibit potent antiproliferative activity against various cancer cell lines. These compounds are being explored for their potential in cancer treatment (Lombardo, Lee, Chen, Norris, Barrish, Behnia, Castaneda, Cornelius, Das, Doweyko, Fairchild, Hunt, Inigo, Johnston, Kamath, Kan, Klei, Marathe, Pang, Peterson, Pitt, Schieven, Schmidt, Tokarski, Wen, Wityak, & Borzilleri, 2004).
Soil Nitrification Inhibition : 2-Ethynylpyridine, closely related to 2-Ethynylthiazole, has been evaluated as a soil nitrification inhibitor. It shows promise in retarding nitrification of fertilizer nitrogen in soil, which has implications for agricultural practices (McCarty & Bremner, 1990).
Neuroprotective Activity : Research involving derivatives of thiazole, which is structurally similar to ethynylthiazole, has shown neuroprotective effects against neurotoxicity in models of Parkinson's disease (Shim, Kim, Ju, Choi, Jeong, & Oh, 2009).
Development of Antitrypanosomal Agents : Thiazol-2-ethylamines, which share structural features with ethynylthiazoles, have been studied for their antitrypanosomal activity, offering insights for the development of new treatments for sleeping sickness (Amin, Adhikari, Bhargava, Jha, & Gayen, 2017).
properties
IUPAC Name |
2-ethynyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFUVXUAFYQGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470001 | |
Record name | 2-Ethynylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylthiazole | |
CAS RN |
111600-85-2 | |
Record name | 2-Ethynylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.